molecular formula C10H13N5S B2354470 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946813-15-5

5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2354470
CAS No.: 1946813-15-5
M. Wt: 235.31
InChI Key: AKWQNLGGSYXCBI-UHFFFAOYSA-N
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Description

5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that features a thiadiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-cyclopropyl-2-ethylpyrazole-3-carboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the development of diagnostic tools.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

  • 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
  • 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Uniqueness: The uniqueness of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern and the presence of both a thiadiazole and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for conferring various biological properties. The structural formula can be represented as follows:

C9H11N5S\text{C}_9\text{H}_{11}\text{N}_5\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways and receptor interactions. Studies suggest that compounds containing the thiadiazole moiety often exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their influence on cellular signaling pathways and enzyme inhibition.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli16
5-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-y)-1,3,4-thiadiazolS. aureus18

These results indicate promising potential for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HepG2 (Liver Cancer)15.0

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Effects : A recent study demonstrated that a series of thiadiazole compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of substituent groups in enhancing activity .
  • Anticancer Research : Another investigation evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The results indicated that modifications to the pyrazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

5-(5-cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-2-15-8(9-12-13-10(11)16-9)5-7(14-15)6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQNLGGSYXCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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